molecular formula C24H24N4O5S B2436851 4-methyl-3-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide CAS No. 393834-79-2

4-methyl-3-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide

Cat. No.: B2436851
CAS No.: 393834-79-2
M. Wt: 480.54
InChI Key: WOJHYXTWJUQVFU-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is a synthetic benzamide derivative designed for research applications in medicinal chemistry and oncology. Its structure, which incorporates a pyridinylpiperidine sulfonamide group, is characteristic of scaffolds known to interact with key biological targets. Compounds within this structural class have been identified as potent inhibitors of tyrosine kinases such as c-Abl. The inhibition of c-Abl is a validated therapeutic strategy, with research indicating potential neuroprotective effects in models of Parkinson's disease . Furthermore, analogous molecular frameworks have demonstrated significant anti-angiogenic properties by effectively blocking the formation of new blood vessels in models like the chick chorioallantoic membrane (CAM), a key process in cancer progression and metastasis . The meta-disubstituted aromatic core, a common feature in this molecule, is also found in inhibitors of the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and is aberrantly activated in cancers like basal cell carcinoma and medulloblastoma . The presence of the nitro group offers a handle for further synthetic modification, allowing researchers to explore structure-activity relationships (SAR) and develop advanced probes or derivatives . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-3-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5S/c1-17-7-8-18(15-23(17)28(30)31)24(29)26-20-9-11-21(12-10-20)34(32,33)27-14-3-2-6-22(27)19-5-4-13-25-16-19/h4-5,7-13,15-16,22H,2-3,6,14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJHYXTWJUQVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide typically involves multiple steps:

    Nitration and Methylation: The starting material, 4-methylbenzoic acid, undergoes nitration to introduce the nitro group at the 3-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Amidation: The nitro-methylbenzoic acid is then converted to the corresponding benzamide through a reaction with an appropriate amine, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Sulfonylation: The benzamide is then reacted with 4-aminophenylsulfonyl chloride to introduce the sulfonyl group. This step typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Pyridinyl-Piperidine Introduction: Finally, the sulfonylated intermediate is coupled with 2-(pyridin-3-yl)piperidine under conditions that facilitate the formation of the desired product, often using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon.

    Reduction: The nitro group can also undergo reduction to form an amino group, which can further participate in various substitution reactions.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, depending on the substituents present.

Common Reagents and Conditions

    Hydrogenation: Palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Reduction: Iron powder in acetic acid or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Aminated Derivatives: Reduction of the nitro group yields aminated derivatives.

    Halogenated Compounds: Electrophilic substitution reactions yield halogenated derivatives.

Scientific Research Applications

Chemistry

This compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the sulfonyl and pyridinyl groups.

Medicine

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide would depend on its specific application. In medicinal chemistry, it might act by binding to specific proteins or enzymes, thereby inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the pyridinyl-piperidine moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-3-nitro-N-(4-(pyridin-3-yl)phenyl)benzamide: Lacks the piperidine moiety, which might reduce its binding affinity in biological systems.

    4-methyl-3-nitro-N-(4-((2-(pyridin-2-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide: Similar structure but with a different position of the pyridine nitrogen, which can affect its chemical reactivity and biological activity.

Uniqueness

The unique combination of the nitro, methyl, sulfonyl, and pyridinyl-piperidine groups in 4-methyl-3-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide provides a distinct profile of chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Biological Activity

The compound 4-methyl-3-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and anti-tubercular properties. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 4-methyl-3-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is C29H31N8O2C_{29}H_{31}N_8O_2, with a molecular weight of 522.6 g/mol. The structure features a piperidine ring, which is known for its pharmacological significance, and a sulfonamide moiety that enhances its biological activity.

1. Anti-Cancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anti-cancer properties. For instance, the anti-angiogenic activity was evaluated using the chick chorioallantoic membrane (CAM) model, where several derivatives demonstrated effective inhibition of blood vessel formation. Notably, compounds similar to 4-methyl-3-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide showed potent DNA binding and cleavage abilities, suggesting mechanisms that may disrupt cancer cell proliferation through apoptosis induction .

Table 1: Anti-Cancer Activity of Related Compounds

CompoundIC50 (µM)Mechanism of Action
10a5.6DNA binding and cleavage
10b4.2Anti-angiogenic
12b3.8Induction of apoptosis

2. Anti-Tubercular Activity

The compound's structural analogs have also been investigated for their anti-tubercular efficacy against Mycobacterium tuberculosis. In vitro studies revealed that certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating potent activity against the pathogen. The most promising compounds were further evaluated for their cytotoxicity on human embryonic kidney cells (HEK-293), demonstrating a favorable safety profile .

Table 2: Anti-Tubercular Activity of Derivatives

CompoundIC50 (µM)Cytotoxicity (HEK-293 Cells)
6a1.35Non-toxic
6e2.18Non-toxic
6h1.95Non-toxic

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Anti-Angiogenesis : In a controlled study using the CAM model, it was found that the compound significantly inhibited angiogenesis at concentrations as low as 5 µM, showcasing its potential as an anti-cancer agent .
  • Case Study on Tuberculosis Treatment : A series of synthesized derivatives were tested against Mycobacterium tuberculosis, where one derivative achieved an IC90 value of approximately 40 µM, indicating strong efficacy while maintaining low toxicity in human cells .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:
Optimization involves multi-step strategies:

  • Stepwise Functionalization : Prioritize sulfonylation and amidation steps under inert atmospheres to minimize side reactions. Use catalysts like triethylamine for sulfonamide bond formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency in coupling steps, while controlling temperature (0–25°C) prevents decomposition .
  • Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol to achieve >95% purity .

Advanced: How to resolve contradictions in bioactivity data across different assay conditions?

Answer:
Address discrepancies through:

  • Orthogonal Assays : Validate target binding using surface plasmon resonance (SPR) alongside enzyme inhibition assays to confirm on-target effects .
  • Control Experiments : Include reference inhibitors (e.g., known kinase inhibitors) to contextualize IC50 values and exclude assay-specific artifacts .
  • Parameter Standardization : Normalize cell viability assays (MTT/XTT) using identical passage numbers and serum concentrations to reduce variability .

Basic: What characterization techniques confirm structural integrity post-synthesis?

Answer:
Essential methods include:

  • NMR Spectroscopy : 1H/13C NMR identifies nitro, sulfonyl, and benzamide groups via characteristic shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 523.18) and rule out impurities .
  • HPLC Purity Analysis : Use C18 columns with UV detection (λ = 254 nm) to verify ≥98% purity .

Advanced: Designing SAR studies to identify critical functional groups for target binding

Answer:
Methodology :

  • Systematic Substituent Variation : Synthesize analogs with modifications to the pyridinyl-piperidine (e.g., methyl → methoxy) and nitrobenzamide moieties. Compare IC50 values in enzymatic assays .
  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinases), focusing on hydrogen bonds with sulfonyl groups .
  • Free Energy Perturbation (FEP) : Quantify binding energy changes upon substitutions to prioritize synthetically feasible analogs .

Basic: Key considerations for solvent/catalyst selection in sulfonylation steps

Answer:

  • Solvent Polarity : Dichloromethane (DCM) minimizes nucleophilic interference, while DMF accelerates sulfonamide coupling at 50–60°C .
  • Catalyst Efficiency : Triethylamine or DMAP enhances nucleophilicity of the sulfonamide nitrogen, reducing reaction time to 4–6 hours .
  • Workup : Quench excess reagents with aqueous NaHCO3 and extract with ethyl acetate to isolate intermediates .

Advanced: Methodologies to assess metabolic stability in preclinical studies

Answer:

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rodent) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
  • Plasma Stability : Assess degradation in plasma (37°C, 24 hr) and correlate with in vivo half-life using compartmental modeling .

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